![molecular formula C18H16N2OS B2380430 1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone CAS No. 478040-10-7](/img/structure/B2380430.png)
1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone, also known as MITHE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MITHE is a thioether derivative of imidazole and has a molecular weight of 345.48 g/mol.
Applications De Recherche Scientifique
Anticholinesterase Activity
- Compounds similar to 1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone have been synthesized and found to inhibit acetylcholinesterase (AChE), a key enzyme in the treatment of neurodegenerative diseases like Alzheimer's. Derivatives of this compound exhibited significant inhibitory effect on AChE, suggesting potential applications in treating such diseases (Mohsen et al., 2014).
Anticandidal and Cytotoxicity Effects
- Another study focused on similar derivatives synthesized for their potential anticandidal activity and cytotoxic effects. These compounds displayed potent anticandidal agents with weak cytotoxicities, indicating their potential in treating fungal infections (Kaplancıklı et al., 2014).
Anti-Breast Cancer Potential
- A study utilized a related compound as a building block for synthesizing thiazole derivatives. These compounds were evaluated for their antitumor activities against MCF-7 tumor cells. Some derivatives showed promising activities, suggesting their use as potential anti-breast cancer agents (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Properties
- Another research synthesized new imidazole-based heterocycles using a compound similar to 1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone. These compounds were screened for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Some derivatives showed excellent antibacterial and antioxidant properties, highlighting their potential in pharmaceutical applications (Abdel-Wahab et al., 2011).
Inhibition of HIV-1 Replication
- Research involving N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are structurally related, identified compounds that inhibit human immunodeficiency virus type-1 (HIV-1) replication. These findings open up new avenues for HIV-1 treatment strategies (Che et al., 2015).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-7-9-15(10-8-14)17(21)13-22-18-19-11-12-20(18)16-5-3-2-4-6-16/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTQVXKWNPSFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



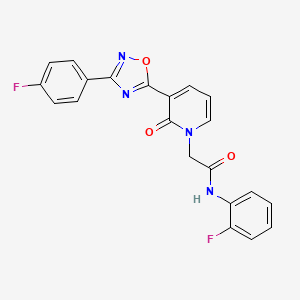
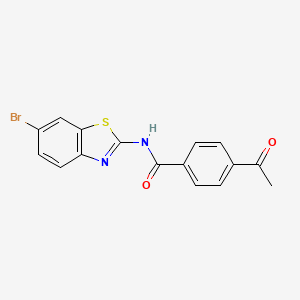
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
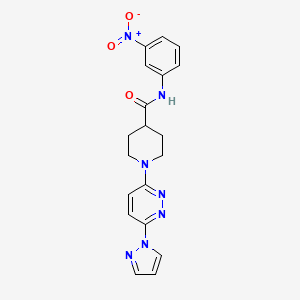
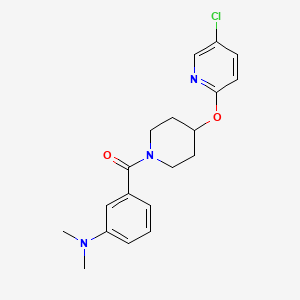
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
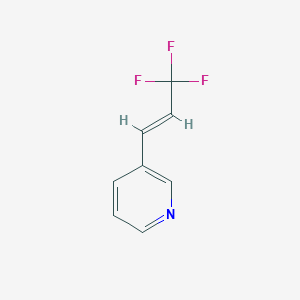
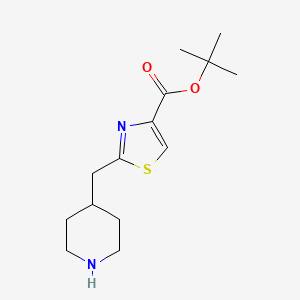
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2380361.png)
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2380364.png)
![N-[4-(dimethylamino)benzyl]-1-[3-(4-ethylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2380367.png)
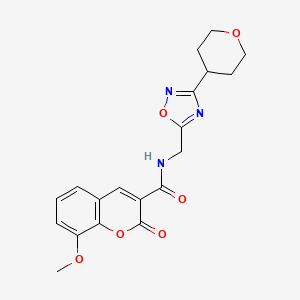
![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)